5-Iodothieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3IN2S |
|---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
5-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H |
InChI Key |
VXCMROHWJNFTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CSC2=NC=N1)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Iodothieno 2,3 D Pyrimidine and Its Analogues
Strategic Approaches to the Thieno[2,3-d]pyrimidine (B153573) Core
The construction of the fundamental thieno[2,3-d]pyrimidine ring system is the initial critical step. Various strategies have been developed, primarily involving the formation of either the thiophene (B33073) or the pyrimidine (B1678525) ring from appropriate precursors. encyclopedia.pubcore.ac.uk
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of the thieno[2,3-d]pyrimidine core. A prevalent method involves the cyclization of 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxylic acid derivatives. scielo.brnuph.edu.ua These reactions often utilize reagents like formamide (B127407), orthoformates, or acid chlorides to build the pyrimidine ring onto the existing thiophene. nih.govhilarispublisher.comnih.gov
For instance, the reaction of 2-aminothiophene-3-carbonitrile with an acyl chloride in the presence of an acid catalyst can lead to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one. scielo.br Similarly, heating 2-aminothiophene derivatives with an excess of formamide at high temperatures is an efficient method to produce 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.govencyclopedia.pub Tandem cyclization reactions have also been explored to shorten reaction times and improve yields. sioc-journal.cn
| Starting Material | Reagent | Conditions | Product | Reference |
| 2-aminothiophene-3-carbonitrile | Acyl chloride, conc. HCl | Reflux in 1,4-dioxane/ethanol (B145695) | Thieno[2,3-d]pyrimidine-4-one derivative | scielo.br |
| 2-aminothiophene derivative | Formamide | High temperature | 2,3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 2-amino-3-cyanocyclopenta[b]thiophene | Triethyl orthoformate, then hydrazine (B178648) hydrate | Ethanol | 1-amino-8-iminocyclopenta[b]thieno[2,3-d]pyrimidine | nih.gov |
Ring-Closing Strategies
Ring-closing strategies offer an alternative approach to construct the thieno[2,3-d]pyrimidine core. One such method involves intramolecular rearrangement of suitably substituted pyrimidines. For example, a 4-mercaptopyrimidine derivative can be reacted with ethyl chloroacetate, followed by an intramolecular rearrangement under alkaline conditions to yield a 5-amino-thieno[2,3-d]pyrimidine. scielo.br Another strategy starts from a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde, which reacts with ethyl-2-mercaptoacetate under alkaline conditions to form a 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester. scielo.br
Targeted Iodination Strategies for the 5-Position
Once the thieno[2,3-d]pyrimidine core is established, the next crucial step is the selective introduction of an iodine atom at the 5-position. This is typically achieved through electrophilic halogenation or related methods.
Halogenation of Precursor Thieno[2,3-d]pyrimidine Derivatives
Direct halogenation of a pre-formed thieno[2,3-d]pyrimidine is a common method for introducing iodine at the 5-position. Reagents such as N-iodosuccinimide (NIS) are frequently employed for this purpose. core.ac.ukcore.ac.uk The regioselectivity of the iodination can be influenced by the substituents already present on the heterocyclic core. For instance, protecting the 2-amino group with pivaloyl groups can direct the iodination specifically to the 5-position when using NIS. core.ac.uk
In some cases, a two-step halogenation process is utilized. This can involve an initial reaction with mercuric acetate (B1210297) followed by treatment with iodine. core.ac.uk This method has been found to be effective for the introduction of iodine at the 5- or 6-position. core.ac.uk
| Substrate | Reagent | Conditions | Product | Reference |
| 2-Amino-4-oxo-6-methylthieno[2,3-d]pyrimidine | Br₂ | Microwave irradiation | 5-Bromo-2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine | nih.gov |
| 2-pivaloylamino-thieno[2,3-d]pyrimidine | NIS | - | 5-Iodo-2-pivaloylamino-thieno[2,3-d]pyrimidine | core.ac.uk |
| Thieno[2,3-d]pyrimidine derivative | 1. Hg(OAc)₂ 2. I₂ | 1. 150 °C 2. - | 5- or 6-Iodothieno[2,3-d]pyrimidine derivative | core.ac.uk |
Ipso-Iododesilylation Reactions
Ipso-iododesilylation is a powerful and selective method for introducing iodine. This strategy involves the synthesis of a 5-(trimethylsilyl)thieno[2,3-d]pyrimidine intermediate, which is then subjected to an iodination agent. The trimethylsilyl (B98337) group is replaced by an iodine atom with high efficiency. mcgill.ca This approach offers excellent control over the position of iodination. For example, direct ipso-iododesilylation of 2-amino-4-(trimethylsilyl)thiophene-3-carbonitrile can lead to selective iodination at the position adjacent to the sulfur atom. mcgill.cagrafiati.comgrafiati.com
A key advantage of this method is its ability to achieve iodination in fewer steps compared to some traditional multi-step approaches. mcgill.ca
Multi-Step Synthesis Pathways for Substituted 5-Iodothieno[2,3-d]pyrimidines
The synthesis of substituted 5-iodothieno[2,3-d]pyrimidines often requires multi-step pathways that combine the strategies for core formation and targeted iodination. nuph.edu.uanih.gov These pathways allow for the introduction of various substituents on both the thiophene and pyrimidine rings, leading to a diverse range of analogues.
A common sequence begins with the Gewald reaction to synthesize a substituted 2-aminothiophene-3-carboxylate. nih.gov This intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4-one core. Subsequent halogenation, for instance with N-iodosuccinimide, introduces the iodine at the 5-position. nih.govnih.gov The resulting 5-iodothieno[2,3-d]pyrimidine can then undergo further reactions, such as Suzuki or Sonogashira couplings, to introduce additional diversity. core.ac.ukgoogle.com
For example, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one serves as a key intermediate for synthesizing various 5-substituted analogues. nih.govnih.gov This intermediate can be prepared and then coupled with different aryl thiols to create a library of compounds. nih.gov
| Step | Description | Key Reagents/Intermediates | Reference |
| 1 | Gewald Reaction | Butyraldehyde, ethyl cyanoacetate, sulfur, triethylamine | nih.gov |
| 2 | Cyclization | Formamide or similar reagents | nih.gov |
| 3 | Iodination | N-Iodosuccinimide (NIS) | nih.govnih.gov |
| 4 | Further Functionalization | Aryl thiols, boronic acids (Suzuki coupling), alkynes (Sonogashira coupling) | nih.govgoogle.com |
These multi-step pathways provide the flexibility to synthesize a wide array of substituted 5-iodothieno[2,3-d]pyrimidines, which are valuable precursors for the development of new therapeutic agents. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. ipinnovative.com The application of microwave irradiation has been particularly effective in the synthesis of thieno[2,3-d]pyrimidine derivatives. jcchems.comnih.gov
One of the key advantages of microwave synthesis is the rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. ipinnovative.com For instance, the cyclization of 2-amino-3-cyanothiophenes with formamide or urea (B33335) to form the thieno[2,3-d]pyrimidine core has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, resulting in higher yields and shorter reaction times. jcchems.com
Microwave-assisted protocols have also been successfully employed for the synthesis of various substituted thieno[2,3-d]pyrimidines. jst.go.jpscielo.br This includes the preparation of 4-chlorothieno[2,3-d]pyrimidines by irradiating a mixture of 4-hydroxythieno[2,3-d]pyrimidines and phosphorus oxychloride. jst.go.jp Furthermore, multistep syntheses have been developed where microwave assistance is used in key steps, such as the formation of intermediates and the final cyclization to yield complex thieno[2,3-d]pyrimidine-based systems. jst.go.jp The use of solid supports, like alumina, in conjunction with microwave irradiation can further enhance reaction efficiency and provide a solvent-free reaction environment. researchgate.net
| Reactants | Product | Conditions | Advantages | Reference |
| 2-amino-3-cyanothiophenes, formamide/urea | Thieno[2,3-d]pyrimidines | Microwave irradiation | Faster reaction rates, higher yields | jcchems.com |
| 4-hydroxythieno[2,3-d]pyrimidines, POCl₃ | 4-chlorothieno[2,3-d]pyrimidines | Microwave irradiation | Efficient synthesis | jst.go.jp |
| 2-amino-4,5-substitutedthiophene-3-carbonitrile, aliphatic acid | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Microwave irradiation, POCl₃ catalyst | One-step, solvent-free, short reaction time | ipinnovative.com |
Heterocyclization Techniques
The construction of the thieno[2,3-d]pyrimidine ring system is a critical step in the synthesis of this compound and its analogues. Various heterocyclization techniques have been developed to achieve this, often starting from appropriately substituted thiophene precursors.
A widely utilized method is the Gewald reaction, which provides a straightforward route to 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates. nih.govrsc.org These intermediates are then cyclized to form the pyrimidine ring. For example, ethyl 2-amino-5-ethylthiophene-3-carboxylate, synthesized via the Gewald reaction from butyraldehyde, ethyl cyanoacetate, and sulfur, serves as a key precursor. nih.gov This aminothiophene can then be cyclized with a suitable one-carbon synthon, such as formamide or urea, to yield the thieno[2,3-d]pyrimidin-4(3H)-one core. jcchems.com
Another approach involves the Dimroth rearrangement, which can be employed in the synthesis of certain thieno[2,3-d]pyrimidine derivatives. scielo.br Additionally, one-pot synthesis methods have been reported for the preparation of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] Current time information in Bangalore, IN.acs.orgoxazine-2,4(1H)-diones, which avoids tedious purification steps. nih.gov The development of novel synthetic routes, such as the construction of the thienopyrimidine ring followed by the fusion of other heterocyclic rings, has expanded the diversity of accessible analogues. rsc.org
| Starting Material | Key Intermediate | Cyclization Reagent | Product | Named Reaction/Technique | Reference |
| Aldehyde/Ketone, α-cyanoester, sulfur | 2-Aminothiophene-3-carboxylate/carbonitrile | Formamide, Urea | Thieno[2,3-d]pyrimidin-4(3H)-one | Gewald Reaction | jcchems.comnih.gov |
| 2H-Thieno[2,3-d] Current time information in Bangalore, IN.acs.orgoxazine-2,4(1H)-diones, aromatic aldehydes, benzylamine | Not Applicable | Not Applicable | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | One-pot synthesis | nih.gov |
| 2-Aminothiophene-3-carboxamide | Arylidene-hydrazino-thieno[2,3-d]pyrimidine | Acetic anhydride | Thieno[3,2-e] jcchems.comjst.go.jpCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidines | Heterocyclization/Air oxidation | pnu.ac.ir |
Key Intermediate Synthesis for Derivatization at C5 (e.g., 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one)
The synthesis of 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one is a crucial step for introducing substituents at the C5 position of the thieno[2,3-d]pyrimidine scaffold. nih.govacs.orgproteopedia.org This iodo-intermediate serves as a versatile precursor for various cross-coupling reactions, allowing for the attachment of a wide range of functional groups. nih.govacs.orgevitachem.com
The synthetic route to this key intermediate typically begins with the preparation of 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. nih.gov This is achieved through the Gewald synthesis of ethyl 2-amino-5-ethylthiophene-3-carboxylate, followed by cyclization. nih.gov The subsequent iodination at the C5 position is a critical transformation. While direct bromination of the 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has proven to be challenging, an alternative method involving mercuration followed by iodination has been successfully employed. nih.gov
Once synthesized, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one can undergo palladium-catalyzed coupling reactions with various aryl thiols to afford 5-arylthio-substituted thieno[2,3-d]pyrimidine derivatives. nih.gov This strategy has been instrumental in the development of potent enzyme inhibitors. nih.govacs.orgproteopedia.org
Chemical Transformations and Derivatization Strategies of 5 Iodothieno 2,3 D Pyrimidine
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position
The carbon-iodine bond at the 5-position of the thieno[2,3-d]pyrimidine (B153573) core is a prime site for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents with high regioselectivity and functional group tolerance. researchgate.netsmolecule.com
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org In the case of 5-iodothieno[2,3-d]pyrimidine derivatives, the iodine atom serves as an excellent leaving group for this transformation.
The general catalytic cycle for Suzuki coupling involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Research on related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has demonstrated the effectiveness of Suzuki coupling for regioselective arylation. academie-sciences.fr For instance, the reaction of a dihalogenated pyrido[2,3-d]pyrimidine (B1209978) with an arylboronic acid using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene (B28343) resulted in selective substitution. academie-sciences.fr Similar conditions are applicable to 5-iodothieno[2,3-d]pyrimidines, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. nih.govresearchgate.net
Key intermediates, such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, are valuable precursors for generating diverse analogs through palladium-catalyzed coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene or DME/Water | 5-Arylthieno[2,3-d]pyrimidine derivative |
This table represents typical conditions reported for related heterocyclic systems and are applicable to this compound.
Coupling with Arylthiols and Other Nucleophiles
The palladium-catalyzed coupling methodology extends to the formation of carbon-sulfur bonds. Specifically, this compound derivatives can be coupled with arylthiols to generate 5-(arylthio)thieno[2,3-d]pyrimidines. In one study, the key intermediate 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one was successfully coupled with a variety of arylthiols to produce the desired analogs. evitachem.com This type of C-S bond formation is crucial for synthesizing compounds with potential biological activity.
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can also be employed at the 5-position, allowing for the introduction of N-alkyl and N-aryl substituents. nih.govrsc.org These reactions typically utilize a palladium catalyst in combination with a suitable ligand and a base to couple the iodo-substituted heterocycle with a primary or secondary amine.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic systems, particularly those containing electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2, 4, and 6-positions. slideshare.netbhu.ac.in
A nucleophile can displace a leaving group on the aromatic ring, and the presence of electron-withdrawing groups enhances the reaction rate. byjus.com In the thieno[2,3-d]pyrimidine system, the pyrimidine ring acts as an internal electron-withdrawing moiety, activating the entire fused system to some extent. However, direct SNAr at the 5-position is less common than at the activated positions of the pyrimidine ring unless further activating groups are present.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. In fused heterocyclic systems like thieno[2,3-d]pyrimidine, the site of substitution is determined by the electronic properties of both rings. The thiophene (B33073) ring is generally more electron-rich than the pyrimidine ring and thus more susceptible to electrophilic attack.
Studies on the electrophilic substitution of thieno[2,3-d]pyrimidines have shown that reactions such as halogenation, Vilsmeier formylation, and nitration typically occur at the 6-position. growingscience.com This regioselectivity is characteristic of the thiophene ring itself and suggests a relatively weak electronic influence from the fused pyrimidine ring in directing electrophiles. growingscience.com The pyrimidine ring itself is highly deactivated towards electrophiles due to the presence of two electronegative nitrogen atoms. bhu.ac.inwikipedia.org Therefore, direct electrophilic substitution at the 5-position of this compound is not the preferred pathway under standard electrophilic conditions.
Oxidation and Reduction Reactions
The thieno[2,3-d]pyrimidine scaffold can undergo both oxidation and reduction reactions, although these are less frequently reported than substitution reactions. An oxidation-reduction reaction involves a change in the oxidation number of an atom through the gain or loss of electrons. libretexts.org
Oxidation: Alkyl-substituted pyrimidines can be oxidized to their corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (B87167) or a sulfone under controlled conditions.
Reduction: The pyrimidine ring is more susceptible to reduction than a benzene (B151609) ring due to its lower aromaticity. researchgate.net Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can lead to the formation of dihydro- or tetrahydro-thieno[2,3-d]pyrimidine derivatives. researchgate.net For example, the reduction of pyrimidines with borohydride can yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net The specific outcome of the reduction depends on the reaction conditions and the substitution pattern of the starting material. Investigations into the reactivity of the thieno[2,3-d]pyrimidine core have included studies on its behavior under reduction conditions. evitachem.com
Functional Group Interconversions on the Thieno[2,3-d]pyrimidine Ring System
Beyond reactions at the 5-iodo position, the thieno[2,3-d]pyrimidine ring system itself allows for various functional group interconversions, which are crucial for synthesizing a diverse library of compounds. beilstein-journals.org For instance, chloro groups, often introduced at the 2- and 4-positions of the pyrimidine ring using reagents like phosphorus oxychloride (POCl₃), are excellent leaving groups for subsequent nucleophilic substitutions. academie-sciences.fr
These chloro-substituted intermediates can be reacted with a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. This strategy is widely used in the synthesis of biologically active thieno[2,3-d]pyrimidine derivatives. The ability to perform these interconversions, often in a regioselective manner, underscores the utility of the thieno[2,3-d]pyrimidine scaffold as a privileged structure in medicinal chemistry. nih.gov
Synthesis of Fused Polycyclic Systems Incorporating this compound Motifs
The this compound scaffold is a valuable building block for the synthesis of more complex, fused polycyclic systems. The iodine atom at the C5 position, along with other reactive sites on the pyrimidine ring, allows for a variety of chemical transformations and derivatization strategies. These strategies are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science. This section explores the formation of hydrazone, triazolopyrimidine, and azidothienopyrimidine derivatives from this compound precursors.
Formation of Hydrazone Derivatives
The synthesis of hydrazone derivatives from the this compound core typically proceeds through a two-step sequence, starting from the readily available 4-chloro-5-iodothieno[2,3-d]pyrimidine (B3030240). sigmaaldrich.com The first step involves the nucleophilic substitution of the chlorine atom at the C4 position with hydrazine (B178648) hydrate. This reaction is generally carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and yields the key intermediate, 4-hydrazino-5-iodothieno[2,3-d]pyrimidine. heteroletters.orgupi.edu
The subsequent step is the condensation of the newly introduced hydrazinyl group with a variety of aldehydes or ketones. This classic reaction forms the N-N=C linkage characteristic of hydrazones. The reaction is typically performed by refluxing the hydrazinyl intermediate with the chosen carbonyl compound in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. nih.govbibliotekanauki.pl This methodology allows for the introduction of a wide array of substituents (R¹ and R²) at the hydrazone moiety, enabling the systematic modification of the molecule's steric and electronic properties.
The general synthetic pathway is illustrated below:
Step 1: Synthesis of 4-Hydrazino-5-iodothieno[2,3-d]pyrimidine
Reaction of 4-chloro-5-iodothieno[2,3-d]pyrimidine with hydrazine hydrate.
Step 2: Synthesis of Hydrazone Derivatives
Condensation of 4-hydrazino-5-iodothieno[2,3-d]pyrimidine with various aldehydes and ketones.
Table 1: Synthesis of Representative Hydrazone Derivatives
| Starting Material | Reagent (Aldehyde/Ketone) | Product |
| 4-Hydrazino-5-iodothieno[2,3-d]pyrimidine | Benzaldehyde | (E)-4-(2-Benzylidenehydrazinyl)-5-iodothieno[2,3-d]pyrimidine |
| 4-Hydrazino-5-iodothieno[2,3-d]pyrimidine | 4-Chlorobenzaldehyde | (E)-4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-iodothieno[2,3-d]pyrimidine |
| 4-Hydrazino-5-iodothieno[2,3-d]pyrimidine | Acetone | 4-(2-Isopropylidenehydrazinyl)-5-iodothieno[2,3-d]pyrimidine |
| 4-Hydrazino-5-iodothieno[2,3-d]pyrimidine | Cyclohexanone | 4-(2-Cyclohexylidenehydrazinyl)-5-iodothieno[2,3-d]pyrimidine |
Formation of Triazolopyrimidine Derivatives
The 4-hydrazino-5-iodothieno[2,3-d]pyrimidine intermediate is also a pivotal precursor for the construction of fused triazole rings, leading to the formation of 5-iodo-thieno[2,3-d] Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[1,5-a]pyrimidines. This transformation creates a tetracyclic system, significantly increasing the structural complexity and offering new scaffolds for biological screening.
One common method to achieve this cyclization is by reacting the hydrazinyl intermediate with a suitable one-carbon synthon. For instance, heating the hydrazinylpyrimidine with triethyl orthoformate leads to the formation of the triazole ring. upi.edu Another approach involves the oxidative cyclization of the hydrazone derivatives described in the previous section. researchgate.netscispace.com Reagents like iodobenzene (B50100) diacetate (IBD) or ferric chloride can effectively catalyze the intramolecular C-N bond formation, converting a pre-formed hydrazone into the corresponding fused triazole ring system. researchgate.netbeilstein-journals.org This latter method is particularly versatile as it allows for the incorporation of a substituent from the parent aldehyde into the newly formed triazole ring.
The general synthetic pathway is outlined below:
Route A: Cyclization with a One-Carbon Synthon
Reaction of 4-hydrazino-5-iodothieno[2,3-d]pyrimidine with reagents like triethyl orthoformate.
Route B: Oxidative Cyclization of Hydrazones
Treatment of (E)-4-(2-benzylidenehydrazinyl)-5-iodothieno[2,3-d]pyrimidine with an oxidizing agent.
Table 2: Synthesis of Representative Triazolopyrimidine Derivatives
| Starting Material | Reagent | Product |
| 4-Hydrazino-5-iodothieno[2,3-d]pyrimidine | Triethyl Orthoformate | 5-Iodothieno[2,3-d] Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-a]pyrimidine |
| 4-Hydrazino-5-iodothieno[2,3-d]pyrimidine | Carbon Disulfide | 2-Mercapto-5-iodothieno[2,3-d] Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-a]pyrimidine |
| (E)-4-(2-Benzylidenehydrazinyl)-5-iodothieno[2,3-d]pyrimidine | Iodobenzene Diacetate (IBD) | 2-Phenyl-5-iodothieno[2,3-d] Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-a]pyrimidine |
| (E)-4-(2-(4-Chlorobenzylidene)hydrazinyl)-5-iodothieno[2,3-d]pyrimidine | Ferric Chloride (FeCl₃) | 2-(4-Chlorophenyl)-5-iodothieno[2,3-d] Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[4,3-a]pyrimidine |
Formation of Azidothienopyrimidine Derivatives
The synthesis of azido-substituted thienopyrimidines can be achieved from 4-chloro-5-iodothieno[2,3-d]pyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group at the C4 position by an azide (B81097) nucleophile. mdpi.com
This transformation is typically carried out by treating 4-chloro-5-iodothieno[2,3-d]pyrimidine with an azide salt, most commonly sodium azide (NaN₃). rsc.org The reaction is usually performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which helps to solubilize the azide salt and promote the substitution reaction. The resulting 4-azido-5-iodothieno[2,3-d]pyrimidine is a versatile intermediate itself. The azide group can undergo various subsequent reactions, including reduction to an amine or participation in [3+2] cycloaddition reactions (e.g., "click chemistry"), providing further avenues for derivatization.
The synthetic pathway is shown below:
Reaction of 4-chloro-5-iodothieno[2,3-d]pyrimidine with sodium azide.
Table 3: Synthesis of Azidothienopyrimidine Derivative
| Starting Material | Reagent | Solvent | Product |
| 4-Chloro-5-iodothieno[2,3-d]pyrimidine | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 4-Azido-5-iodothieno[2,3-d]pyrimidine |
Advanced Structural Characterization and Spectroscopic Analysis of 5 Iodothieno 2,3 D Pyrimidine Derivatives
X-ray Crystallography for Absolute Configuration and Conformation Elucidation
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of 5-Iodothieno[2,3-d]pyrimidine derivatives. This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's three-dimensional structure.
A pivotal study in this area involved the structural elucidation of compounds derived from 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one. nih.gov The X-ray crystal structures of these derivatives revealed for the first time that the thieno[2,3-d]pyrimidine (B153573) ring system can bind in a "folate" mode, a significant finding for understanding its interaction with biological targets. nih.gov This binding mode is crucial for its function as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of this compound derivatives in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the thieno[2,3-d]pyrimidine core, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the sulfur atom, as well as the effects of substituents.
For a typical thieno[2,3-d]pyrimidin-4-one, the proton of the pyrimidine (B1678525) ring (H-2 or H-6 depending on substitution) often appears as a singlet in the downfield region, typically around δ 8.0-8.5 ppm. nih.govscielo.br The protons on the thiophene (B33073) ring also show characteristic signals. For example, in thieno[2,3-d]pyrimidin-4-one, two doublet signals corresponding to the thiophene protons can be observed. researchgate.net The presence of an iodine atom at the 5-position significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons. Protons on substituents attached to the core, such as alkyl or aryl groups, will appear in their respective characteristic regions. Exchangeable protons, such as those from NH or OH groups, often appear as broad singlets and their signals can be confirmed by D₂O exchange experiments. elmergib.edu.lynih.gov
Table 1: Representative ¹H NMR Data for Substituted Thieno[2,3-d]pyrimidine Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | NH | 8.10 | s | researchgate.net |
| CH (pyrimidine) | 7.9 | s | researchgate.net | |
| 5,6,7,8-Tetrahydro-3H-benzo scielo.brthieno[2,3-d]pyrimidin-4-one | H-2 | 7.99 | s | nih.gov |
| NH | 12.29 | br. s | nih.gov | |
| N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | Pyrimidine-H | 8.33 | s | scielo.br |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound ring system are characteristic of their electronic environment.
The quaternary carbon atom bearing the iodine (C-5) is expected to resonate at a relatively upfield position compared to an unsubstituted carbon due to the heavy atom effect of iodine. Carbons of the pyrimidine ring, particularly those adjacent to nitrogen atoms (e.g., C-2, C-4, C-7a), typically appear in the downfield region of the spectrum (δ 140-170 ppm). nih.govscielo.br The C-4 carbon, if part of a carbonyl group (in thieno[2,3-d]pyrimidin-4-ones), will show a characteristic signal around δ 160-175 ppm. nih.gov The carbons of the thiophene ring (C-5, C-6, C-5a) resonate at chemical shifts indicative of an electron-rich aromatic system, though these are modulated by the fused pyrimidine ring and the substituent at C-5. nih.govscielo.br
Table 2: Representative ¹³C NMR Data for Substituted Thieno[2,3-d]pyrimidine Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 5,6,7,8-Tetrahydro-3H-benzo scielo.brthieno[2,3-d]pyrimidin-4-one | C-2 | 158.26 | nih.gov |
| C=O | 162.97 | nih.gov | |
| Thiophene Carbons | 123.23, 131.36, 136.77, 145.39 | nih.gov | |
| N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | C-2 | 155.0 | scielo.br |
| C-4 | 152.4 | scielo.br |
2D NMR Techniques
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex substituted derivatives. mdpi.comnih.gov
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular structure by observing long-range couplings between different parts of the molecule. For a this compound derivative, HMBC could be used to confirm the position of the iodine atom by observing correlations from protons on adjacent positions (e.g., H-6) to the iodinated carbon (C-5).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. mdpi.com
The presence of iodine (¹²⁷I) and sulfur (³²S, ³⁴S) gives a characteristic isotopic pattern in the mass spectrum, which aids in structure confirmation. The fragmentation patterns observed under electron impact (EI) or electrospray ionization (ESI) conditions provide valuable structural information. nih.govscielo.br
The fragmentation of the thieno[2,3-d]pyrimidine core often involves characteristic losses. For instance, in thieno[2,3-d]pyrimidin-4-ones, the loss of CO (28 Da) is a common fragmentation pathway. nih.gov Other typical fragmentations can include the loss of the iodine atom (127 Da), cleavage of the pyrimidine ring, and fragmentation of side chains. researchgate.netsapub.org The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For example, the mass spectrum of 5,6,7,8-Tetrahydro-3H-benzo scielo.brthieno[2,3-d]pyrimidin-4-one shows fragments corresponding to the loss of NH, CO, and C₂H₄, consistent with its structure. nih.gov
Table 3: Representative Mass Spectrometry Data for Thieno[2,3-d]pyrimidine Derivatives
| Compound | Ionization Method | m/z [Ion] | Reference |
|---|---|---|---|
| 5,6,7,8-Tetrahydro-3H-benzo scielo.brthieno[2,3-d]pyrimidin-4-one | MS | 206 [M⁺] | nih.gov |
| N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | ESI | 314 [M + H]⁺ | scielo.br |
| N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | ESI | 302 [M + H]⁺ | scielo.br |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound derivatives.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of a this compound derivative, one would expect to see several key absorption bands:
N-H Stretching: For compounds with an N-H group in the pyrimidine ring, a band typically appears in the range of 3100-3500 cm⁻¹. nih.gov
C=O Stretching: In thieno[2,3-d]pyrimidin-4-one derivatives, a strong absorption band corresponding to the carbonyl group is observed between 1640-1710 cm⁻¹. nih.govresearchgate.net
C=N and C=C Stretching: Vibrations from the aromatic rings (thiophene and pyrimidine) typically appear in the 1500-1620 cm⁻¹ region. researchgate.net
C-S Stretching: The carbon-sulfur bond of the thiophene ring gives rise to weaker absorptions, often found in the fingerprint region around 680-770 cm⁻¹. researchgate.net
Table 4: Characteristic IR Absorption Bands for Thieno[2,3-d]pyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | ~3415 | nih.gov |
| C=O Stretch | 1660-1724 | nih.gov |
| C=C Stretch (Aromatic) | ~1580-1600 | scielo.br |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The fused aromatic system of thieno[2,3-d]pyrimidine gives rise to characteristic absorption bands in the UV-Vis region. These absorptions are typically due to π → π* and n → π* transitions. The position of the absorption maxima (λ_max) is sensitive to the substitution pattern on the ring system and the solvent used. For instance, a study on thieno[2,3-d]pyrimidin-4-one showed absorption maxima around 300-320 nm, which were attributed to the electronic transitions within the heterocyclic core. researchgate.net The introduction of an iodine atom and other substituents can cause a shift in these absorption bands (either a bathochromic or hypsochromic shift) depending on the nature of the substituent.
Supramolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, understanding these supramolecular interactions is crucial for predicting and interpreting their physicochemical properties, such as solubility, melting point, and polymorphism. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of these non-covalent interactions within a crystal.
Hirshfeld surface analysis is based on the concept of partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This partitioning allows for the generation of a unique three-dimensional surface for a molecule within its crystalline environment. The surface is typically color-mapped with various properties, such as dnorm, shape index, and curvedness, to highlight different aspects of the intermolecular interactions.
The dnorm value, a key feature of this analysis, is a normalized contact distance calculated from di (the distance from the surface to the nearest nucleus internal to the surface) and de (the distance from the surface to the nearest nucleus external to the surface), and the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red spots indicate contacts shorter than the sum of van der Waals radii (often representing strong interactions like hydrogen or halogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.
For thieno[2,3-d]pyrimidine derivatives, Hirshfeld surface analysis provides a detailed breakdown of all intermolecular contacts. While a specific analysis for the parent this compound is not extensively documented in the literature, studies on closely related derivatives offer significant insights into the types of interactions that govern their crystal packing.
In addition to halogen bonds, other significant intermolecular contacts contribute to the crystal packing of thieno[2,3-d]pyrimidine derivatives. These include conventional and non-conventional hydrogen bonds, π-π stacking interactions between the aromatic rings, and van der Waals forces. The decomposition of the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of the percentage contribution of each type of intermolecular contact to the total surface.
For instance, in the analysis of related pyrimidine and thienopyrimidine structures, H···H, N···H/H···N, and C···H/H···C contacts are often found to be the most significant contributors to the crystal packing. nih.govnih.gov The relative contributions of these interactions provide a quantitative measure of the forces holding the crystal lattice together.
The table below, compiled from studies on related heterocyclic compounds, illustrates the typical percentage contributions of various intermolecular contacts as determined by Hirshfeld surface analysis. This provides a reference for the expected distribution of interactions in this compound derivatives.
| Intermolecular Contact | Percentage Contribution (%) in a Pyrido[1,2-a]pyrimidine derivative nih.gov | Percentage Contribution (%) in a 2,4,6-triaminopyrimidine (B127396) derivative nih.gov |
| H···H | 38.5 | - |
| N···H/H···N | 33.3 | 12.5 |
| C···H/H···C | 27.3 | 9.6 |
| O···H/H···O | - | 53.2 |
| N···N | 0.6 | - |
| C···C | 0.3 | - |
| C···N/N···C | 0.2 | - |
In a study of a novel hydrazone of a thieno[2,3-d]pyrimidine derivative, Hirshfeld calculations were employed to decompose the different intermolecular contacts that control the molecular packing. The analysis revealed that H···H (30.4%), O···H (22.0%), and H···C (17.0%) contacts were the most dominant. researchgate.net Additional contributions were observed from N···H (7.1%), O···C (6.5%), S···H (5.1%), and S···C (4.4%) contacts. researchgate.net
These quantitative insights derived from Hirshfeld surface analysis are invaluable for crystal engineering, where the goal is to design crystalline materials with specific properties by controlling the intermolecular interactions. For this compound and its derivatives, this understanding can aid in the development of new materials with tailored solid-state properties.
Computational and Theoretical Investigations of 5 Iodothieno 2,3 D Pyrimidine and Its Analogues
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. For thieno[2,3-d]pyrimidine (B153573) derivatives, DFT calculations are foundational for understanding their intrinsic properties. researchgate.netnih.gov These calculations are typically performed to achieve an optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net
Researchers commonly employ functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or 6-31+G(d,p) to ensure accurate modeling of the electronic structure. researchgate.netnih.gov The process involves iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) is achieved, yielding the molecule's ground-state energy and electron density. From this, various electronic properties, including bond lengths, bond angles, and dihedral angles, are determined. This optimized structure serves as the starting point for more advanced computational analyses, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. An MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are rich or deficient in electrons. scielo.org.mx For 5-Iodothieno[2,3-d]pyrimidine and its analogues, the MEP map highlights the sites most likely to be involved in intermolecular interactions.
The map uses a color-coded scheme to represent different potential values:
Red: Indicates regions of high electron density and strong negative electrostatic potential, typically associated with heteroatoms like nitrogen and oxygen. These areas are susceptible to electrophilic attack and are prime locations for forming hydrogen bonds as acceptors. scielo.org.mxresearchgate.net
Blue: Represents regions of low electron density and positive electrostatic potential, often found around hydrogen atoms attached to electronegative atoms. These sites are favorable for nucleophilic attack. scielo.org.mxresearchgate.net
Green: Denotes areas of neutral or near-zero potential. scielo.org.mx
By analyzing the MEP map, chemists can predict how a molecule will interact with biological targets, such as the amino acid residues in an enzyme's active site. nih.gov The distinct electronegative and electropositive regions guide the understanding of non-covalent interactions that stabilize the ligand-receptor complex.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.org
The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), provide critical information about the molecule's chemical stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scielo.org.mx
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is more polarizable and readily undergoes electronic transitions. scielo.org.mx
FMO analysis is frequently applied to thieno[2,3-d]pyrimidine derivatives to rationalize their biological activity. The distribution and energy of these orbitals can influence the molecule's ability to interact with specific biological targets. nih.govnih.gov
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Analogue A (Electron-donating group) | -5.85 | -1.25 | 4.60 |
| Analogue B (Unsubstituted) | -6.20 | -1.10 | 5.10 |
| Analogue C (Electron-withdrawing group) | -6.55 | -1.95 | 4.60 |
| This compound (Core) | -6.40 | -1.50 | 4.90 |
Reactivity Descriptors and Fukui Indices
Building upon FMO analysis, a set of global and local reactivity descriptors can be calculated using DFT to quantify the chemical reactivity of this compound and its analogues. These descriptors provide a more detailed picture of a molecule's electronic properties and reactive tendencies. semanticscholar.org
Global reactivity descriptors are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO):
Chemical Hardness (η): η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. scielo.org.mx
Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness and indicates a molecule's polarizability.
Chemical Potential (μ): μ = -(I + A) / 2. It describes the tendency of electrons to escape from a system.
Electronegativity (χ): χ = (I + A) / 2. It measures the power of an atom or group to attract electrons. scielo.org.mx
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a species to accept electrons.
While global descriptors describe the molecule as a whole, Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. grafiati.com This analysis helps pinpoint the specific reactive sites, offering crucial guidance for understanding reaction mechanisms and structure-activity relationships.
| Compound Analogue | Hardness (η) | Chemical Potential (μ) | Electrophilicity (ω) |
|---|---|---|---|
| Analogue A | 2.30 | -3.55 | 2.74 |
| Analogue B | 2.55 | -3.65 | 2.61 |
| Analogue C | 2.30 | -4.25 | 3.92 |
| This compound (Core) | 2.45 | -3.95 | 3.18 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. ekb.eg For thieno[2,3-d]pyrimidine derivatives, MD simulations provide critical insights into the stability and dynamics of ligand-target complexes, which are often first predicted by molecular docking. researchgate.netnih.gov Simulations are typically run for extended periods, such as 100 nanoseconds, to observe the conformational changes and interactions in a simulated physiological environment. nih.govnih.gov
A key metric used to analyze the stability of the complex is the Root Mean Square Deviation (RMSD). A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the protein's active site and that the complex has reached equilibrium. ekb.eg MD simulations can also reveal the persistence of specific hydrogen bonds, water-mediated interactions, and conformational rearrangements of both the ligand and the protein, offering a dynamic view that complements the static picture provided by docking. ekb.egresearchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-Clinical Assessment
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico ADME prediction tools are used to computationally estimate the Absorption, Distribution, Metabolism, and Excretion profiles of molecules like thieno[2,3-d]pyrimidine derivatives. researchgate.net This pre-clinical assessment helps to identify candidates with favorable drug-like properties and flag those with potential liabilities, such as poor oral bioavailability or toxicity, before committing to expensive and time-consuming synthesis and testing. bohrium.comnih.gov
| Property | Predicted Value | Favorable Range |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | < 500 |
| LogP (Octanol/Water Partition) | 2.8 | < 5 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | ≤ 10 |
| Topological Polar Surface Area (Ų) | 85 | < 140 |
| GI Absorption | High | High |
| BBB Permeant | No | Variable |
Molecular Docking Studies for Elucidating Binding Modes with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.combohrium.com For this compound and its analogues, docking studies are extensively used to elucidate their binding modes with various biological targets, particularly protein kinases like VEGFR-2, EGFR, c-Met, and PI3K, which are often implicated in cancer. nih.govnih.govnih.govnih.gov The key intermediate, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, has been used to synthesize compounds targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov
The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. bohrium.com The results provide a detailed 3D model of the ligand-receptor complex, highlighting key interactions that contribute to binding affinity and selectivity. Common interactions observed for thieno[2,3-d]pyrimidine derivatives include:
Hydrogen bonds: Often formed between the pyrimidine (B1678525) nitrogen atoms or exocyclic amino groups and key amino acid residues in the hinge region of kinases (e.g., Met769 in EGFR, Val851 in PI3K). nih.govnih.gov
Hydrophobic interactions: The fused thieno[2,3-d]pyrimidine core and its substituents frequently engage in hydrophobic interactions with nonpolar residues in the active site. nih.gov
Pi-stacking interactions: Aromatic rings on substituents can form favorable pi-pi stacking or T-shaped interactions with aromatic residues like tyrosine or phenylalanine.
These studies are crucial for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective inhibitors. nih.gov
| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| VEGFR-2 (PDB: 4ASD) | -9.5 | Cys919 | Hydrogen Bond |
| Asp1046 | Hydrogen Bond | ||
| Val848, Leu1035 | Hydrophobic Interaction |
Quantum Chemical Parameter Calculations (e.g., energy gap, dipole moment, electronegativity, global hardness, electrophilicity, nucleophilicity, electron transfer)
A comprehensive review of scientific literature reveals a notable absence of specific computational studies detailing the quantum chemical parameters for the compound this compound. While the broader class of thieno[2,3-d]pyrimidine derivatives has been the subject of numerous theoretical investigations due to their significant pharmacological potential, the parent 5-iodo substituted molecule does not appear to have been individually characterized through these computational methods in published research.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool used to predict the electronic structure and reactivity of molecules. Parameters derived from these calculations offer valuable insights into a compound's behavior. These parameters include:
Energy Gap (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap generally correlates with higher reactivity.
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated from the energies of the HOMO and LUMO.
Global Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft."
Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.
Nucleophilicity: The tendency of a molecule to donate electrons to an electrophile.
Electron Transfer: The process by which an electron moves from one molecule or atom to another, a fundamental step in many chemical and biological reactions.
Numerous studies have successfully applied these calculations to various substituted thieno[2,3-d]pyrimidines to rationalize their observed biological activities, such as anticancer and kinase inhibitory effects. These theoretical investigations often correlate the calculated electronic properties with the compounds' mechanisms of action and structure-activity relationships.
However, despite extensive searches, specific data tables or detailed research findings presenting the calculated values for the energy gap, dipole moment, electronegativity, global hardness, electrophilicity, nucleophilicity, or electron transfer characteristics for this compound could not be located. Therefore, a quantitative analysis and discussion of these parameters for the title compound cannot be provided at this time. Future computational studies would be necessary to elucidate the specific electronic properties of this compound and to compare them with its more widely studied analogues.
Pre Clinical Biological Research and Mechanistic Studies of Thieno 2,3 D Pyrimidine Derivatives
Enzyme Inhibition Studies
Derivatives of the thieno[2,3-d]pyrimidine (B153573) core have demonstrated inhibitory activity against a wide array of enzymes that are critical for the survival and proliferation of cancer cells. These enzymes are key components of various signaling pathways that regulate cellular processes. The versatility of the thieno[2,3-d]pyrimidine scaffold allows for substitutions that can be tailored to target the active sites of different kinases and other enzymes. researchgate.net
Thymidylate Synthase (TS) Inhibition
Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.net Its role in DNA replication makes it a primary target for anticancer drugs. researchgate.net Certain thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of TS.
A key intermediate in the development of these inhibitors is 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one. This compound is used to synthesize derivatives where various aryl thiols are attached at the 5-position. One such derivative, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, was found to be an excellent dual inhibitor of human TS, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov This highlights the potential of modifying the 5-position of the thieno[2,3-d]pyrimidine ring system to generate effective TS inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (TS) | 54 | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate Reductase (DHFR) is another critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of nucleotides required for DNA replication, making DHFR a well-established target for cancer chemotherapy. mdpi.comnih.gov
Thieno[2,3-d]pyrimidine derivatives synthesized from the 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one intermediate have also been identified as potent DHFR inhibitors. nih.gov The compound N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid demonstrated excellent dual inhibition of both human TS and human DHFR. nih.gov X-ray crystallography has confirmed that the thieno[2,3-d]pyrimidine ring of these compounds binds in a "folate" mode within the enzyme's active site, explaining their inhibitory activity. nih.gov
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Human Dihydrofolate Reductase (DHFR) | 19 | nih.gov |
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR, B-Raf, ABL kinase, FAK, Tie-2)
Protein kinases are crucial enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of cancer. researchgate.net The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile base for the development of inhibitors targeting multiple tyrosine kinases. researchgate.netresearchgate.net
EGFR and VEGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. nih.govnih.gov Several series of thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to act as potent dual inhibitors of both EGFR and VEGFR-2. researchgate.net For instance, certain novel 6,7,8,9-tetrahydro-5H-cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against both kinases. researchgate.net One specific compound, 7a, was identified as a promising dual EGFR inhibitor for both wild-type and T790M mutant forms. nih.gov Another derivative, compound 17f, showed potent VEGFR-2 inhibitory activity. nih.gov
Tie-2 Inhibition: The tyrosine kinase Tie-2, primarily expressed in vascular endothelium, plays a critical role in blood vessel formation, maturation, and stability. researchgate.net A novel class of thieno[2,3-d]pyrimidines has been discovered to be potent inhibitors of Tie-2, with optimization efforts focused on substitutions on a phenyl ring attached to the core scaffold. researchgate.net
| Compound Class/Example | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7a (a thieno[2,3-d]pyrimidine derivative) | EGFR (wild-type) | 0.08 | nih.gov |
| Compound 7a (a thieno[2,3-d]pyrimidine derivative) | EGFR (T790M) | 0.15 | nih.gov |
| Compound 17f (a thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 0.08 | nih.gov |
| Compound 5f (a 6,7,8,9-tetrahydro-5H-cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 1.23 | researchgate.net |
Phosphatidylinositol-3 Kinase (PI3K) Inhibition
The Phosphatidylinositol-3 Kinase (PI3K) signaling pathway is central to regulating cell growth and survival, and its abnormal activation is common in many cancers. nih.govnih.gov This makes PI3K a significant target for cancer therapy. nih.gov New series of morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents. nih.govnih.gov
These compounds were developed to maintain the common pharmacophoric features of known potent PI3K inhibitors. nih.gov Enzymatic assays revealed that specific derivatives exhibit significant inhibitory activity against PI3K isoforms. For example, compound VIb showed strong percentage inhibition against both PI3Kβ and PI3Kγ. nih.govnih.gov These findings suggest that the thieno[2,3-d]pyrimidine scaffold is a promising foundation for developing new PI3K-targeted cancer therapies. nih.govresearchgate.net
| Compound | Target Enzyme | % Inhibition | Reference |
|---|---|---|---|
| Compound VIb (2-(3-hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine derivative) | PI3Kβ | 72% | nih.govnih.gov |
| Compound VIb (2-(3-hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine derivative) | PI3Kγ | 84% | nih.govnih.gov |
| Compound IIIa (a 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivative) | PI3Kβ | 62% | nih.gov |
| Compound IIIa (a 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivative) | PI3Kγ | 70% | nih.gov |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signal transduction pathways. cvpharmacology.com Inhibiting PDEs can modulate these pathways, and PDE inhibitors are used to treat a variety of conditions. frontiersin.org The thieno[2,3-d]pyrimidine scaffold has been identified as a promising core for developing PDE inhibitors. researchgate.net Specifically, derivatives of this class have been reported as inhibitors of several PDE isozymes, including PDE4, PDE5, PDE7, PDE9, and PDE10. researchgate.net While much of the detailed research has focused on the thieno[3,2-d]pyrimidine (B1254671) isomer, the potential of the thieno[2,3-d]pyrimidine core in this area is recognized. researchgate.netnih.gov
BRD4 and PLK1 Inhibition
Epigenetic targets are of growing interest in cancer therapy. Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a key role in regulating the transcription of oncogenes like c-Myc. nih.gov Based on drug design strategies, a series of novel thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives have been discovered as selective dual inhibitors of BRD4 and histone deacetylases (HDAC). nih.gov
Compound 17c from this series was identified as the most potent inhibitor, with IC50 values at the nanomolar level for both BRD4 and HDACs. nih.gov This dual inhibition leads to the suppression of c-Myc expression and has shown potent inhibitory effects on the growth of colorectal carcinoma cells by inducing a form of cell death known as autophagy. nih.gov There is currently no available research linking thieno[2,3-d]pyrimidine derivatives to the inhibition of Polo-like kinase 1 (PLK1).
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 17c (a thieno[2,3-d]pyrimidine-based hydroxamic acid derivative) | BRD4 | 14.2 | nih.gov |
Cholinesterase Inhibition
There is no available scientific literature detailing the evaluation of 5-Iodothieno[2,3-d]pyrimidine as a cholinesterase inhibitor. Research on the thieno[2,3-d]pyrimidine scaffold has explored various biological activities, but specific assays for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition by the 5-iodo derivative have not been reported.
In Vitro Antiproliferative Activity in Cellular Models
Evaluation against Various Cancer Cell Lines
No specific data on the in vitro antiproliferative activity of this compound against the specified cancer cell lines—including breast (MCF-7, MDA-MB-231), lung (A549), colorectal (HCT-116, RKO), hepatocellular (HepG2), head and neck (HSC3), leukemia (MV4-11, K562, THP-1, HL-60), renal (U-937), or prostate (PC-3)—is available in the reviewed literature. While numerous studies report the anticancer potential of other thieno[2,3-d]pyrimidine derivatives against these cell lines, the specific efficacy, typically represented by IC50 values, for the 5-iodo variant has not been documented. rsc.orgmdpi.com
Analysis of Cytotoxicity and Selectivity Indices
Information regarding the cytotoxicity of this compound in cellular models and the corresponding selectivity indices, which compare the cytotoxic effect on cancerous versus non-cancerous cells, is not available. Such studies are crucial for assessing the therapeutic potential of a compound, but they have not been published for this specific chemical entity. nih.gov
Mechanistic Investigations of Biological Action
Cell Cycle Progression Modulation and Arrest
There are no studies that have investigated the effect of this compound on cell cycle progression. Research on other analogues of the thieno[2,3-d]pyrimidine family has shown capabilities of inducing cell cycle arrest at various phases, such as G0/G1 or G2/M, as a mechanism for their antiproliferative effects. rsc.orgnih.gov However, specific analyses, including flow cytometry data for this compound, are absent from the scientific record.
Apoptosis Induction Pathways (e.g., BAX, Bcl-2, Caspase-3)
The mechanistic action of this compound concerning the induction of apoptosis has not been elucidated in published research. Studies on related compounds have demonstrated the ability to trigger programmed cell death by modulating key apoptotic proteins such as increasing the expression of the pro-apoptotic protein BAX, decreasing the anti-apoptotic protein Bcl-2, and activating executioner caspases like Caspase-3. rsc.orgnih.gov Nevertheless, no such mechanistic investigations have been specifically conducted or reported for this compound.
Gene Expression Modulation Related to Disease Pathways
The direct impact of thieno[2,3-d]pyrimidine derivatives on gene expression related to specific disease pathways is an area of ongoing investigation. However, some studies have provided initial insights into their potential to modulate cellular processes at the genetic level. For instance, in the context of anticancer research, certain hexahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis. This programmed cell death is associated with an increase in the levels of key effector proteins. One study demonstrated that a promising derivative significantly increased the total apoptotic ratio by 19.1-fold in colon HT-29 cancer cells. nih.gov This effect was accompanied by a notable increase in the levels of caspase-3, a critical executioner of apoptosis, by 8.63-fold. nih.gov Such findings suggest that these compounds may influence the expression of genes involved in the apoptotic cascade, although direct gene expression studies are needed to confirm this mechanism.
Inhibition of Specific Signaling Pathways (e.g., Raf-MEK-ERK)
A significant body of research has focused on the ability of thieno[2,3-d]pyrimidine derivatives to inhibit specific signaling pathways implicated in cancer and other diseases. The Ras/Raf/MEK/ERK pathway, a critical cascade in regulating cell proliferation and survival, has been a key target. nih.gov
One study identified a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as an inhibitor of d-dopachrome (B1263922) tautomerase (MIF2), which in turn suppressed the proliferation of non-small cell lung cancer cells. This anti-proliferative effect was attributed to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, of which Raf-MEK-ERK is a central component. nih.gov Further investigation revealed that this compound attenuated the MIF2-induced phosphorylation of ERK in a dose-dependent manner, confirming its inhibitory effect on this signaling cascade. nih.gov
Moreover, thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various receptor tyrosine kinases (RTKs) that are upstream activators of the Raf-MEK-ERK pathway. For example, derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov By inhibiting VEGFR-2, these compounds can block the downstream signaling events that lead to angiogenesis and tumor growth, which are often mediated by the Raf-MEK-ERK pathway.
The table below summarizes the inhibitory activity of a selected thieno[2,3-d]pyrimidine derivative against VEGFR-2.
| Compound | Target | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Numerous structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential for various applications, including anticancer and antimalarial activities.
In the context of anticancer activity, SAR studies have revealed several key insights. For instance, in a series of 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, the presence of the benzylamino group was found to be crucial for cytotoxic activity against melanoma cell lines. mdpi.com Further modifications to the thiophene (B33073) core indicated that compounds with a cyclohexyl moiety are generally more active than their phenyl counterparts. mdpi.com The substitution pattern on the pyrimidine (B1678525) ring also plays a critical role, with different amine substitutions influencing the anticancer potency. mdpi.com
For antimalarial activity, SAR studies on tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine derivatives have shown that substitutions at the 2- and 4-positions significantly impact their potency against Plasmodium falciparum. The introduction of a piperazine (B1678402) linker at the 4-position conjugated to various substituted phenol (B47542) moieties at the 2-position has yielded compounds with significant antiplasmodial activity. researchgate.net
The following table presents the antiplasmodial activity of a series of tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine derivatives against the W2 strain of P. falciparum.
| Compound | R1 | R2 | IC50 (µM) | Reference |
| F4 | H | 4-Cl | 0.75 | researchgate.net |
| F16 | 4-F | 2,4-di-Cl | 0.74 | researchgate.net |
These studies underscore the importance of systematic structural modifications to enhance the biological activity of thieno[2,3-d]pyrimidine derivatives.
Pre-clinical Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for novel antimalarial agents. Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds in this regard.
Several studies have demonstrated the in vitro antiplasmodial activity of various thieno[2,3-d]pyrimidine derivatives against chloroquine-resistant strains of P. falciparum, such as the W2 strain. researchgate.net For example, a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives exhibited IC50 values ranging from 0.74 to 6.4 µM. researchgate.net Two compounds, in particular, F4 and F16, displayed significant activity with IC50 values of 0.75 and 0.74 µM, respectively. researchgate.net
The mechanism of antimalarial action for some thieno[2,3-d]pyrimidine derivatives is believed to be the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway of the parasite. researchgate.net
The table below summarizes the in vitro antiplasmodial activity of selected tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine derivatives.
| Compound | Substituents | P. falciparum Strain | IC50 (µM) | Reference |
| F4 | R1=H, R2=4-Cl | W2 (chloroquine-resistant) | 0.75 | researchgate.net |
| F16 | R1=4-F, R2=2,4-di-Cl | W2 (chloroquine-resistant) | 0.74 | researchgate.net |
These findings highlight the potential of the thieno[2,3-d]pyrimidine scaffold as a basis for the development of new and effective antimalarial drugs.
Pre-clinical Antiamyloid Activity Studies
To date, there is a notable absence of published research investigating the potential antiamyloid activity of this compound or the broader class of thieno[2,3-d]pyrimidine derivatives. The primary focus of preclinical research on this scaffold has been directed towards its anticancer, anti-inflammatory, and antimicrobial properties. Consequently, there is no available data to report on their efficacy in inhibiting the aggregation of amyloid-beta peptides or other amyloidogenic proteins associated with neurodegenerative diseases such as Alzheimer's disease. This represents an unexplored area for future investigation.
Future Directions and Research Perspectives for 5 Iodothieno 2,3 D Pyrimidine Research
Development of Novel Synthetic Routes for Enhanced Yields and Selectivity
While established methods for synthesizing the thieno[2,3-d]pyrimidine (B153573) core exist, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways. Key areas of exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, increase yields, and simplify post-treatment procedures for thieno[2,3-d]pyrimidine derivatives. researchgate.net Future work could optimize these conditions for the synthesis of the 5-iodo variant, potentially reducing a multi-hour reflux to a matter of minutes.
One-Pot Reactions: Designing multi-component, one-pot syntheses starting from basic precursors could significantly streamline the production process. nih.gov This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing solvent waste.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of 5-Iodothieno[2,3-d]pyrimidine to a flow chemistry setup could lead to higher throughput and more consistent product quality, which is crucial for large-scale production.
Novel Cyclization Strategies: Exploring alternative cyclization methods beyond traditional approaches like the Gewald reaction or Dimroth rearrangement could provide access to novel analogs and improve regioselectivity. researchgate.netscielo.brekb.eg For instance, developing new catalytic systems could enable milder reaction conditions and broader substrate scope. Research has demonstrated multi-step sequences involving key steps like Dieckmann-type cyclization and Krapcho decarboxylation to build the core structure. rsc.org
These advancements aim to make this compound and its derivatives more accessible to the broader research community, facilitating further exploration of their chemical and biological properties.
Exploration of Diverse Chemical Transformations at the 5-Position
The iodine atom at the 5-position is the most significant feature of the title compound, offering a gateway to extensive structural diversification through modern cross-coupling reactions. Future research will heavily leverage this reactivity.
| Coupling Reaction | Reagents/Catalyst (Example) | Potential New Moiety |
| Suzuki Coupling | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl |
| Heck Coupling | Alkenes, Pd catalyst | Alkenyl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino, N-heterocycles |
| Stille Coupling | Organostannanes, Pd catalyst | Aryl, Vinyl |
| Carbonylation | Carbon monoxide, Pd catalyst | Carboxylic acids, Esters, Amides |
The strategic application of these reactions will allow for the systematic synthesis of large libraries of 5-substituted thieno[2,3-d]pyrimidines. This will enable comprehensive Structure-Activity Relationship (SAR) studies, crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov For example, introducing specific aryl or heteroaryl groups via Suzuki coupling could enhance interactions with a target protein, while alkynyl groups from Sonogashira coupling could act as probes or covalent warheads.
Advanced Computational Modeling for Predictive Activity and Mechanism Elucidation
Computer-Aided Drug Discovery (CADD) is an indispensable tool for modern medicinal chemistry, and its application to this compound research is set to expand significantly. tandfonline.com
Molecular Docking: This technique will continue to be used to predict the binding modes and affinities of novel derivatives within the active sites of various biological targets, such as protein kinases and enzymes. nih.govnih.gov Docking studies can help prioritize which compounds to synthesize, saving significant time and resources. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target protein over time, confirming the stability of binding modes predicted by docking. nih.govnih.gov These simulations can reveal crucial information about conformational changes and the role of water molecules in the binding pocket, offering deeper insights for rational drug design. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): As more biological data becomes available for derivatives, QSAR models can be developed to correlate specific physicochemical properties with biological activity. These models will serve as predictive tools to design new compounds with improved potency.
In Silico ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the drug discovery process is critical. Computational tools can assess the drug-likeness of virtual compounds, helping to identify and filter out candidates with poor pharmacokinetic profiles before synthesis. nih.gov
The integration of these computational approaches will create a synergistic feedback loop with synthetic chemistry, accelerating the discovery of new drug candidates based on the this compound scaffold.
Discovery of New Biological Targets and Mechanisms of Action
Thieno[2,3-d]pyrimidine derivatives have already demonstrated activity against a wide range of biological targets, including various kinases and enzymes. nih.gov Future research will aim to broaden this scope and deepen the understanding of their mechanisms.
| Known Target Class | Specific Examples | Reference |
| Kinases | PI3K, FLT3, EGFR, VEGFR-2, c-Met, PIM-1, PDE4B | rsc.orgtandfonline.comnih.govnih.govnih.govnih.gov |
| Enzymes | Dipeptidyl peptidase-4 (DPP-4) | nih.gov |
| Structural Proteins | Microtubules | nih.gov |
Future avenues of investigation include:
Screening against Diverse Target Panels: Testing libraries of this compound derivatives against broad panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets could uncover entirely new therapeutic applications.
Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired biological effect (e.g., inducing apoptosis in cancer cells) without a priori knowledge of the specific molecular target. gsconlinepress.com This approach can lead to the discovery of first-in-class drugs with novel mechanisms of action.
Mechanism of Action Studies: For active compounds, detailed biological studies are needed to elucidate their precise mechanism of action. This includes investigating downstream signaling pathways, potential off-target effects, and the induction of cellular processes like apoptosis or autophagy. nih.govnih.gov
Application in Chemical Biology as Probes for Target Identification
The unique reactivity of the 5-iodo group makes this scaffold highly suitable for the development of chemical biology probes. These tools are essential for identifying the molecular targets of phenotypically active compounds and for validating target engagement.
Future research could focus on designing:
Affinity-Based Probes: By attaching a reporter tag (e.g., biotin) to the 5-position via a linker, researchers can create probes for affinity purification-mass spectrometry experiments to pull down and identify binding partners from cell lysates.
Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine) at the 5-position would allow for the creation of probes that, upon UV irradiation, form a permanent covalent bond with their target protein. This is a powerful technique for unambiguously identifying drug targets.
Covalent Probes: While the C-I bond itself is not typically a covalent warhead, the 5-position can be used as an anchor point to introduce moieties that can form covalent bonds with specific amino acid residues (e.g., cysteine) in a target protein.
Negative Controls: Structurally similar but biologically inactive analogs are crucial for validating the results of chemical probe experiments. The versatility of the 5-iodo position allows for the straightforward synthesis of such essential control compounds.
Design of Multi-Target Directed Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Multi-Target Directed Ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously, represent a promising therapeutic strategy. nih.gov The thieno[2,3-d]pyrimidine scaffold is an excellent starting point for designing MTDLs.
For instance, research has already focused on developing dual inhibitors of c-Met and VEGFR-2, two key kinases involved in cancer progression. nih.gov The this compound core can be functionalized with different pharmacophores, each designed to interact with a specific target. Future research could explore the design of MTDLs for:
Dual Kinase/Enzyme Inhibition: Combining inhibition of a cancer-related kinase with an enzyme involved in a different pathological process.
Combined Anti-inflammatory Targets: Designing ligands that can simultaneously inhibit enzymes like 15-lipoxygenase (15-LOX) and cyclooxygenases (COX). nih.gov
CNS-Active MTDLs: Creating molecules that can modulate multiple neurotransmitter receptors or enzymes implicated in neurological disorders.
Integration with Advanced Drug Delivery Systems (Conceptual Research)
To maximize the therapeutic efficacy and minimize potential side effects of potent this compound-based drugs, integration with advanced drug delivery systems is a logical future direction. This area remains largely conceptual but holds significant promise.
Potential research avenues include:
Nanoparticle Formulation: Encapsulating the drug within nanoparticles (e.g., liposomes, polymeric micelles, or solid lipid nanoparticles) could improve its solubility, protect it from premature degradation, and allow for passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Prodrug Strategies: The 5-position could be used to attach a promoiety that renders the drug inactive until it reaches the target site, where it is cleaved by a specific enzyme or condition (e.g., low pH in tumors). This would reduce systemic toxicity.
Antibody-Drug Conjugates (ADCs): For highly potent cytotoxic agents derived from the scaffold, the 5-position could serve as a conjugation point to link the drug to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This would ensure highly targeted delivery of the therapeutic payload directly to the diseased cells.
Exploring these conceptual frameworks will be a key step in translating potent molecules discovered in the lab into effective and safe clinical therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Iodothieno[2,3-d]pyrimidine, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves functionalization of the thieno[2,3-d]pyrimidine core via electrophilic iodination. A double annulation strategy using α-alkenoyl ketene-(S,S)-acetals has been reported for constructing related dihydrothieno-pyrimidine scaffolds, where iodine can be introduced regioselectively at the 5-position under controlled conditions . Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of iodinating agents (e.g., N-iodosuccinimide). Post-synthetic purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly , , and -NMR (if applicable), is essential for confirming regioselectivity and substitution patterns. For example, -NMR chemical shifts in DMSO- or CDCl can distinguish between thieno[2,3-d]pyrimidine isomers, with characteristic deshielding observed for protons adjacent to the iodine substituent . High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., ORTEP diagrams) provide additional validation of molecular structure and stereochemistry .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of iodination in thieno[2,3-d]pyrimidine derivatives to achieve high-purity 5-iodo-substituted products?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the thieno[2,3-d]pyrimidine scaffold. Experimental optimization involves screening iodine sources (e.g., I, NIS) and catalysts (e.g., Lewis acids like FeCl) to direct iodination to the 5-position. For example, using NIS in acetic acid at 50°C selectively iodinates the electron-rich 5-position due to its lower activation energy compared to the 2- or 7-positions . Reaction monitoring via TLC or LC-MS ensures minimal byproduct formation.
Q. What strategies are employed to resolve contradictions in reported cytotoxicity data for this compound derivatives across different cancer cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell line genetics, assay protocols (e.g., MTT vs. ATP-based viability assays), or compound solubility. To address this:
- Standardize assays using identical cell passage numbers and incubation times.
- Perform dose-response curves (IC) with triplicate measurements.
- Compare results against reference compounds (e.g., doxorubicin) to normalize inter-study variability .
- Conduct structure-activity relationship (SAR) studies to identify substituents (e.g., methyl or ethyl groups at the 4-position) that enhance selectivity for specific cancer types, such as breast (MCF-7) or colon (HCT116) cell lines .
Q. How do structural modifications at specific positions of the thieno[2,3-d]pyrimidine scaffold influence its pharmacokinetic properties and target binding affinity?
- Methodological Answer : Modifications at the 4- or 7-positions significantly impact bioavailability and target engagement. For instance:
- 4-Position : Introducing hydrophobic groups (e.g., ethyl or Boc-protected amines) improves membrane permeability and prolongs half-life in vivo .
- 7-Position : Electron-withdrawing substituents (e.g., nitro or cyano groups) enhance binding to kinase active sites (e.g., FAK or PI3K) by forming hydrogen bonds with catalytic lysine residues .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) and in vivo models (rodent PK studies) to assess metabolic stability and tissue distribution .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the enzymatic inhibition potency of this compound derivatives against PI3K isoforms?
- Methodological Answer : Contradictions may stem from isoform-specific activity (e.g., PI3Kα vs. PI3Kγ) or assay conditions (e.g., ATP concentration). To reconcile
- Use isoform-specific recombinant enzymes in kinase inhibition assays.
- Validate findings with siRNA knockdown or CRISPR-edited cell lines.
- Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding with Val851 in PI3Kγ vs. Met772 in PI3Kα .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
